molecular formula C18H17N3O3S B2610873 N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-42-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2610873
CAS No.: 895805-42-2
M. Wt: 355.41
InChI Key: KSKZTQIOVAXGMR-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound widely used in scientific research. It possesses diverse applications, from medicinal chemistry to material science. This compound is known for its unique structure, which includes a pyridazine ring substituted with an ethoxy group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.

    Pyridazine derivatives: Compounds with a pyridazine ring that exhibit various biological activities.

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group and benzenesulfonamide moiety contribute to its versatility and effectiveness in various applications .

This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-24-18-12-11-17(19-20-18)14-7-6-8-15(13-14)21-25(22,23)16-9-4-3-5-10-16/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKZTQIOVAXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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